7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine typically involves the use of palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives The reaction conditions are generally mild, and the process is scalable for industrial production .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer due to its kinase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine involves its ability to inhibit multiple kinases. This compound binds to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but have different selectivity profiles.
(4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone: Another kinase inhibitor with a distinct chemical structure.
Uniqueness
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and its ability to inhibit multiple kinases simultaneously. This multi-targeted approach enhances its therapeutic potential, particularly in cancer treatment .
Properties
Molecular Formula |
C17H18N4 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2 |
InChI Key |
HIYZKZUFHJQOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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